molecular formula C23H21N3O3S B2789138 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898420-67-2

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2789138
CAS No.: 898420-67-2
M. Wt: 419.5
InChI Key: WFDGHHAKNZYVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide features a benzene sulfonamide core linked to a substituted phenyl group and a 3,4-dihydroquinazolin-4-one heterocycle. Key structural attributes include:

  • Methyl substituents: At the benzene sulfonamide (3-methyl) and phenyl ring (2-methyl), which may increase lipophilicity and influence steric interactions.

Properties

IUPAC Name

3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-7-6-8-19(13-15)30(28,29)25-21-12-11-18(14-16(21)2)26-17(3)24-22-10-5-4-9-20(22)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDGHHAKNZYVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects in Sulfonamide-Based Compounds

The target compound shares structural similarities with SC-558 analogs (1a-f) (), which feature a benzene sulfonamide group with varying substituents (e.g., H, CH₃, OCH₃, Br, Cl). Key comparisons include:

  • Lipophilicity : The target’s 3-methyl and 2-methyl groups may enhance membrane permeability compared to polar substituents like methoxy (1c) or halogens (1d, 1e).
  • Biological Activity : In SC-558 analogs, substituent choice correlates with cyclooxygenase-2 (COX-2) inhibition potency . The target’s methyl groups may optimize selectivity or binding affinity in similar contexts.
Table 1: Substituent Comparison of Sulfonamide Analogs
Compound Substituent (X) Key Properties Potential Impact
Target Compound 3-CH₃, 2-CH₃ Increased lipophilicity Enhanced membrane permeability
SC-558 Analog 1b CH₃ Moderate activity in COX-2 inhibition Steric optimization for binding pockets
SC-558 Analog 1e Cl Electron-withdrawing effect Altered electronic profile for H-bonding

Heterocyclic Core Modifications

The dihydroquinazolinone moiety in the target compound contrasts with other heterocycles in sulfonamide derivatives:

  • : A chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid (MW: 589.1) exhibits a melting point of 175–178°C, suggesting high crystallinity due to planar aromatic systems . The target’s dihydroquinazolinone, being less aromatic, may exhibit lower melting points and altered solubility.
  • : A thiazolidinone-pyrazole hybrid (MW: 526.7) includes a thioxo group and sec-butyl substituent, which could improve metabolic stability compared to the target’s methyl and oxo groups .
Table 2: Heterocycle-Driven Property Comparison
Compound Heterocycle Molecular Weight Key Features
Target Compound 3,4-Dihydroquinazolin-4-one Not reported Keto group for H-bonding
Chromen-4-one 589.1 High crystallinity (MP: 175–178°C)
Thiazolidinone-pyrazole 526.7 Thioxo group for redox activity

Q & A

Q. How can multi-target drug discovery approaches be integrated into its development?

  • Methodology :
  • Polypharmacology screening : Use panels of >100 kinases or GPCRs to identify off-target effects .
  • Synergy assays : Test combinations with standard therapeutics (e.g., cisplatin) via Chou-Talalay analysis .
  • CRISPR-Cas9 gene editing : Knock out candidate targets to validate therapeutic relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.